Homobatrachotoxin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Homobatrachotoxin is a member of pyrroles.

This compound is a natural product found in Phyllobates aurotaenia, Pitohui kirhocephalus, and Pseudorectes ferrugineus with data available.

科学研究应用

Chemical Defense in Birds

Homobatrachotoxin serves as a chemical defense mechanism for Pitohui species, providing protection against predators. Studies indicate that this alkaloid is concentrated in the skin and feathers of these birds, where it acts as a deterrent against various predators, including snakes and raptors . The toxin's presence contributes to the birds' conspicuous coloration, which may serve to warn potential predators of their toxicity.

- Toxicity Profile : The toxin can cause paralysis and death in small predators when ingested. For example, low doses (less than 0.01 kg) lead to locomotor difficulties, while higher doses (greater than 0.03 kg) can result in tonic convulsions and death .

Table 1: Toxicity Levels of this compound in Pitohui Species

| Species | Skin Concentration (µg) | Feather Concentration (µg) | Toxic Effects |

|---|---|---|---|

| Hooded Pitohui | 15-20 | 2-3 | Partial paralysis, convulsions |

| Variable Pitohui | 6-10 | N/A | Similar effects as above |

| Rusty Pitohui | 1-2 | N/A | Similar effects as above |

Impact on Chewing Lice

Research has demonstrated that this compound exhibits insecticidal properties, particularly against chewing lice (Order Phthiraptera). This suggests a dual role for the toxin—not only does it protect the birds from larger predators, but it also helps manage ectoparasite infestations . The toxin appears to repel and kill lice, thereby contributing to the overall health of the host birds.

Pharmacological Research

The structural characteristics of this compound make it a subject of interest in pharmacological studies focused on sodium ion channels. As a member of the batrachotoxin family, it binds to voltage-gated sodium channels, causing depolarization and altering membrane excitability .

- Potential Applications : Understanding how this compound interacts with sodium channels may provide insights into developing new analgesics or treatments for conditions involving nerve excitability disorders.

Table 2: Mechanisms of Action for this compound

| Mechanism | Description |

|---|---|

| Sodium Channel Agonism | Binds to sodium channels, preventing inactivation |

| Membrane Depolarization | Causes persistent depolarization of excitable tissues |

Evolutionary Significance

The presence and function of this compound have implications for understanding evolutionary adaptations in birds. Its discovery challenges previous notions that such potent alkaloids were exclusive to amphibians and highlights a possible independent evolutionary acquisition of chemical defense mechanisms in avian species .

属性

CAS 编号 |

23509-17-3 |

|---|---|

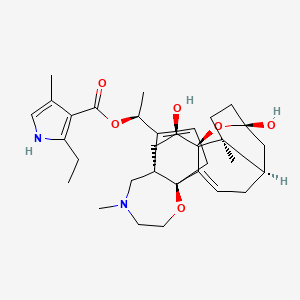

分子式 |

C32H44N2O6 |

分子量 |

552.7 g/mol |

IUPAC 名称 |

[(1S)-1-[(1R,5R,6S,9R,11S,12R,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1 |

InChI 键 |

PRSLQQJCHZFAHB-PZCWOAKJSA-N |

SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

手性 SMILES |

CCC1=C(C(=CN1)C)C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C |

规范 SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

同义词 |

homobatrachotoxin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。